Hexamidine Impurity 4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Biocide in Cosmetic Products

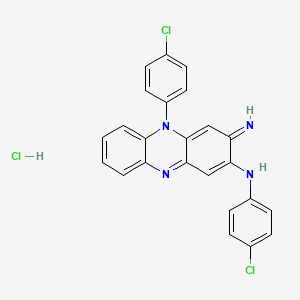

Hexamidine Impurity 4: , as a derivative of Hexamidine, may function as a biocide in cosmetic products. Biocides are crucial for preventing the growth of microorganisms in cosmetic formulations, ensuring product safety and longevity . The potential use of Hexamidine Impurity 4 in this field would require rigorous safety assessments to determine its efficacy and non-toxicity at specific concentrations.

Antiseptic and Disinfectant Agent

In the medical field, Hexamidine and its impurities have been used as antiseptics and disinfectants . These agents are essential for treating skin infections and ensuring the sterility of medical environments . Research into Hexamidine Impurity 4 could explore its effectiveness and safety profile in comparison to the parent compound.

Pharmaceutical Quality Control

Impurities like Hexamidine Impurity 4 are critical in pharmaceutical quality control . They serve as reference standards for ensuring the purity and safety of drug products. The identification and quantification of such impurities are vital for regulatory compliance and consumer protection .

Method Validation in Drug Development

Hexamidine Impurity 4: can be used in method validation during drug development. It helps in establishing the accuracy and reliability of analytical methods used to detect and quantify pharmaceutical impurities . This is crucial for the development of safe and effective drug products.

Stability Studies

Stability studies are an integral part of pharmaceutical research, where Hexamidine Impurity 4 could be used to assess the stability of Hexamidine under various conditions. These studies help in determining the shelf life and appropriate storage conditions for pharmaceuticals .

Genotoxicity Assessment

The assessment of genotoxic potential is a key application in toxicological studies. Hexamidine Impurity 4 could be investigated for its genotoxic effects, contributing to the overall safety evaluation of pharmaceutical products that contain Hexamidine as an active ingredient .

作用機序

Target of Action

Hexamidine, the parent compound of Hexamidine Impurity 4, primarily targets the HTH-type transcriptional regulator QacR . This protein is found in bacteria such as Staphylococcus aureus and Staphylococcus haemolyticus . The role of QacR is to regulate the expression of genes involved in resistance to antiseptics and disinfectants .

Mode of Action

It is presumed to be similar to quaternary ammonium compounds, involving binding to the negatively charged lipid membranes of pathogens . This interaction disrupts the integrity of the bacterial cell membrane, leading to cell death .

Result of Action

The primary result of Hexamidine’s action is the disruption of bacterial cell membranes, leading to cell death and thus acting as an effective antiseptic . It is used to treat skin infections and dermatomycoses

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Hexamidine Impurity 4 involves the reaction of 1,6-hexanediamine with a specific reagent to produce the desired impurity.", "Starting Materials": [ "1,6-hexanediamine", "specific reagent" ], "Reaction": [ "Step 1: Dissolve 1,6-hexanediamine in a suitable solvent.", "Step 2: Add the specific reagent to the solution and stir the mixture.", "Step 3: Heat the mixture under reflux for a specific amount of time.", "Step 4: Cool the mixture and filter the resulting precipitate.", "Step 5: Wash the precipitate with a suitable solvent and dry it under vacuum.", "Step 6: Analyze the product for purity and yield." ] } | |

CAS番号 |

74065-84-2 |

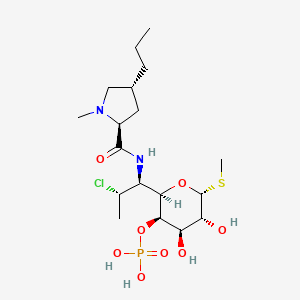

分子式 |

C20H24N2O4 |

分子量 |

356.43 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

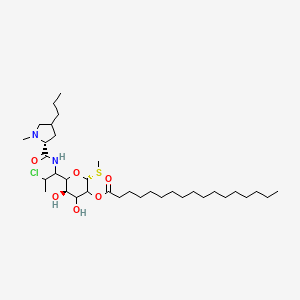

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)